![molecular formula C11H15NO3S B15356206 propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the cyclization of appropriate precursors to form the thiophene core.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve large-scale heterocyclization reactions, often using catalysts to improve yield and selectivity. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thieno[2,3-c]pyran ring to its oxidized derivatives.
Reduction: Reduction of the carboxylate group to alcohols or other reduced forms.
Substitution Reactions: Replacement of hydrogen atoms or other substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the thiophene ring.
Reduction Products: Alcohols or other reduced forms of the carboxylate group.
Substitution Products: Derivatives with different substituents on the thiophene ring.
Scientific Research Applications
Propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as modulation of enzyme activity or inhibition of cellular processes.
Comparison with Similar Compounds
Propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be compared with other thiophene derivatives, such as:
N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide: Known for its potential as a CFTR potentiator[_{{{CITATION{{{_2{Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno2 ....
Polysubstituted 2-amino-4H-thieno[2,3-c]pyran-3-carboxylate Derivatives: Reported for their pharmacological properties.
These compounds share structural similarities but differ in their substituents and functional groups, leading to unique biological activities and applications.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-6(2)15-11(13)9-7-3-4-14-5-8(7)16-10(9)12/h6H,3-5,12H2,1-2H3 |
InChI Key |
NDOHEBMUHLHUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCOC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


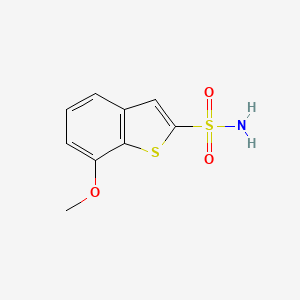
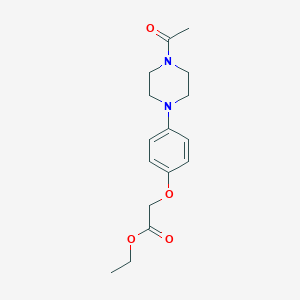
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
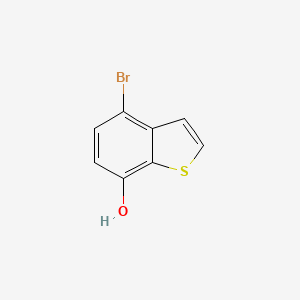
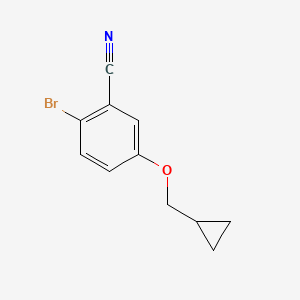
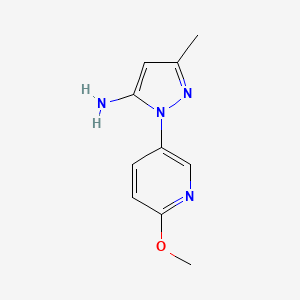
![6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazine-2-carboxylic acid](/img/structure/B15356171.png)
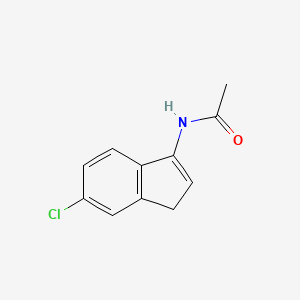
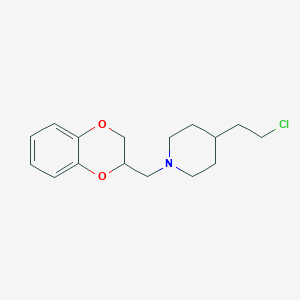
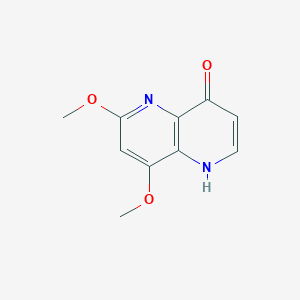
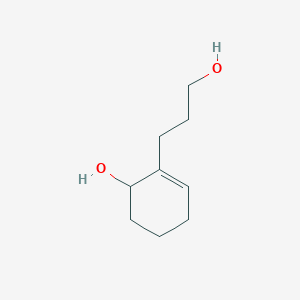
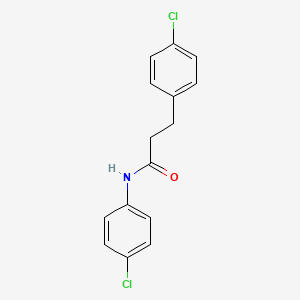
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
